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suv3 gene product - 148093-84-9

suv3 gene product

Catalog Number: EVT-1518139
CAS Number: 148093-84-9
Molecular Formula: C24H38N2O8
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The SUV3 gene product is found across various species, including yeast, plants such as Arabidopsis thaliana, and mammals. Its evolutionary conservation highlights its fundamental role in cellular processes. In yeast, it is part of the mitochondrial RNA degradosome complex, which is essential for mitochondrial RNA processing and degradation . In humans, it cooperates with other proteins like polynucleotide phosphorylase to form a complex that degrades RNA substrates .

Classification

SUV3 belongs to the superfamily 2 helicases, characterized by its ability to unwind nucleic acids using energy derived from ATP hydrolysis. It is classified based on its structural features and enzymatic activities that include both helicase and exoribonuclease functions .

Synthesis Analysis

Methods

The synthesis of the SUV3 protein typically involves recombinant DNA technology. The gene encoding SUV3 can be cloned into expression vectors suitable for various host systems, such as Escherichia coli or mammalian cell lines. Following transformation into the host cells, the protein is expressed and subsequently purified using affinity chromatography techniques.

Technical Details

Purification often employs tags such as His-tags for affinity purification, followed by size-exclusion chromatography to achieve homogeneity. The purified protein can be characterized using biochemical assays to confirm its helicase activity and substrate specificity .

Molecular Structure Analysis

Structure

The molecular structure of SUV3 reveals a complex arrangement typical of helicases. It comprises two RecA-like domains that facilitate nucleic acid binding and unwinding. Additionally, it features an N-terminal domain of unknown function and a C-terminal domain that contributes to its structural stability .

Data

Crystallographic studies have provided insights into the three-dimensional conformation of hSUV3, showing a ring-like structure that accommodates RNA substrates within its active site. The resolution of these structures has been reported at approximately 2.7 Å .

Chemical Reactions Analysis

Reactions

SUV3 catalyzes several critical reactions involving the unwinding of nucleic acids. Its primary activity includes:

  • DNA Unwinding: SUV3 can unwind double-stranded DNA substrates in both 5'-to-3' and 3'-to-5' directions.
  • RNA Degradation: It acts on RNA substrates, particularly those with 3' overhangs, facilitating their degradation in a 3'-to-5' manner.

Technical Details

The helicase activity is ATP-dependent, with kinetic parameters such as Km values indicating its affinity for different substrates. For instance, Km values for DNA and RNA helicase activities are reported at approximately 0.51 nM and 0.95 nM respectively .

Mechanism of Action

Process

The mechanism by which SUV3 operates involves several steps:

  1. Substrate Binding: The enzyme binds to its nucleic acid substrate (either DNA or RNA).
  2. ATP Hydrolysis: Upon binding ATP, SUV3 undergoes conformational changes that facilitate the unwinding of the nucleic acid.
  3. Unwinding Activity: The enzyme translocates along the nucleic acid strand, unwinding it through repetitive cycles of ATP hydrolysis.

Data

Experimental data indicate that SUV3 exhibits concentration-dependent activity, with optimal conditions identified for ATP concentrations during helicase assays .

Physical and Chemical Properties Analysis

Physical Properties

SUV3 is typically characterized by its molecular weight (approximately 67 kDa) and solubility in various buffers used during purification processes.

Chemical Properties

The enzyme exhibits specific biochemical properties:

  • ATPase Activity: It hydrolyzes ATP in presence of nucleic acids.
  • Helicase Activity: Displays both DNA and RNA unwinding capabilities.

Relevant data from biochemical assays confirm these activities under varying conditions .

Applications

Scientific Uses

The SUV3 gene product has significant implications in various fields:

  • Mitochondrial Research: Understanding mitochondrial dysfunctions related to aging and diseases.
  • Gene Regulation Studies: Investigating how RNA degradation affects gene expression.
  • Biotechnological Applications: Potential use in developing tools for manipulating RNA stability in research settings.

Research continues to explore the broader implications of SUV3's functions in both basic biology and therapeutic contexts .

Structural Characterization of the SUV3 Gene Product

Genomic Organization and Evolutionary Conservation

Comparative Analysis of SUV3 Orthologs Across Species

The SUV3 gene encodes an evolutionarily conserved NTP-dependent helicase belonging to the Ski2-like family within the DExH/D-box superfamily. Orthologs exist in all domains of life, from bacteria (e.g., Rhodobacter’s SuvA) to eukaryotes, indicating its fundamental role in nucleic acid metabolism. In yeast (Saccharomyces cerevisiae), SUV3 is a core component of the mitochondrial degradosome (mtEXO), partnering with the exonuclease DSS1 to regulate RNA turnover and surveillance. Human SUV3 (SUPV3L1) shares 40% identity with yeast SUV3, while plant orthologs (e.g., Oryza sativa OsSUV3, Arabidopsis thaliana AtSUV3) retain conserved helicase motifs and mitochondrial localization. Notably, organisms with group I intron-rich mitochondrial genomes (e.g., yeast) show SUV3-dependent intron clearance, whereas intron-lacking systems (e.g., mammals) still require SUV3 for general RNA homeostasis [1] [2] [3].

Table 1: Evolutionary Conservation of SUV3 Orthologs

OrganismGene NameGenome Size (Mitochondria)Key Complex PartnersPrimary Functions
S. cerevisiaeSUV385 kbDSS1 (mtEXO degradosome)Group I intron degradation, mtRNA turnover
H. sapiensSUPV3L116.5 kbPNPase, mtPAP (transient complex)Poly(A) tail length modulation, mtRNA decay
A. thalianaAtSUV3366.9 kbPNPase (putative)Mitochondrial RNA surveillance
O. sativaOsSUV3~490 kbUnknownDNA/RNA unwinding, stress response
E. coliRhlBN/ARNase E, PNPase (degradosome)RNA degradation

Chromosomal Localization and Gene Architecture

The human SUPV3L1 gene is located on chromosome 10q22.1 and consists of 16 exons spanning ~80 kb. The primary transcript encodes a 786-amino-acid protein with a predicted molecular weight of 87 kDa. The murine ortholog (Supv3L1) shares similar exon-intron organization, and its disruption causes embryonic lethality before E10.5, underscoring its essentiality. Promoter analysis reveals housekeeping gene features, including CpG islands and ubiquitous expression across tissues (highest in liver, lowest in lung). The 5' regulatory region contains binding sites for transcription factors involved in oxidative stress response, aligning with SUV3’s role in mitochondrial homeostasis [3] [5].

Protein Domain Architecture and Functional Motifs

ATP-Dependent Helicase Core (DExH/D-Box Superfamily)

SUV3 proteins feature a central helicase core with nine conserved motifs characteristic of DExH/D-box helicases. These include:

  • Motif I (Walker A): GxxGxGKT/S for ATP phosphate binding.
  • Motif II (Walker B): DExH for ATP hydrolysis and Mg²⁺ coordination.
  • Motif VI: QRxGRxGR for RNA/DNA duplex unwinding.

Functional studies confirm ATP-dependent unwinding activity. Human SUV3 hydrolyzes ATP with a Km of 41.9 µM and unwinds dsDNA > dsRNA > RNA-DNA hybrids. Rice OsSUV3 exhibits bidirectional helicase activity, unwinding DNA in both 5’→3’ and 3’→5’ directions—a rare property among helicases. It requires ATP/dATP (Km = 0.51 nM for DNA helicase) but cannot unwind blunt-ended duplexes, indicating dependence on single-stranded overhangs [3] [5] [6].

Table 2: Enzymatic Properties of SUV3 Helicases

PropertyHuman SUV3Rice OsSUV3Yeast SUV3
ATPase Km41.9 µM0.51 nM (DNA-stimulated)Not quantified
Unwinding PreferencedsDNA > dsRNAdsDNA & dsRNAdsRNA
DirectionalityNot determinedBidirectional5’→3’
Key MutantsG207V (ATPase dead)None studiedK245A (ATPase dead), V272L

Mitochondrial Targeting Sequences and Subcellular Localization Signals

Nuclear-encoded SUV3 proteins localize primarily to mitochondria via N-terminal mitochondrial targeting sequences (MTS). The human SUV3 MTS (residues 1–22) is cleaved upon mitochondrial import, yielding the mature matrix-localized protein. Immunofluorescence and subfractionation studies confirm mitochondrial matrix localization in humans, plants, and yeast. Deletion of the MTS (e.g., in ΔMTS-hSUV3) redirects the protein to the cytosol/nucleus. In humans, a fraction of SUV3 also localizes to the nucleus, where it interacts with DNA repair helicases (BLM, WRN), suggesting dual functionality [3] [6] [7].

C-Terminal Conserved Regions and Dimerization Domains

The C-terminus of SUV3 contains conserved regions critical for protein-protein interactions and complex assembly:

  • Dimerization Domain: Yeast SUV3 dimerizes with DSS1 via its C-terminus. Human SUV3 dimerizes and bridges PNPase and mtPAP to form transient complexes regulating poly(A) tail lengths.
  • Coiled-Coil Motifs: Rice OsSUV3 harbors predicted coiled-coil structures (e.g., residues 510–514) mediating oligomerization.
  • Conserved C-Box: An 8-amino-acid deletion (ΔCC) in yeast SUV3 disrupts mtDNA replication without affecting RNA degradation, highlighting functional segregation.

In humans, the N-terminus (residues 100–104) binds mtPAP, while the C-terminus (residues 510–514) binds PNPase, enabling dynamic complex formation in response to inorganic phosphate (Pi) levels [2] [4] [6].

Compound Names Mentioned: SUV3, SUPV3L1, mtEXO, DSS1, PNPase, mtPAP, DExH-box helicase, Walker A motif, Walker B motif, mitochondrial targeting sequence (MTS), coiled-coil domain.

Properties

CAS Number

148093-84-9

Product Name

suv3 gene product

Molecular Formula

C24H38N2O8

Synonyms

suv3 gene product

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